molecular formula C3H7NO2S B1669680 Cysteine CAS No. 52-90-4

Cysteine

Cat. No. B1669680
CAS RN: 52-90-4
M. Wt: 121.16 g/mol
InChI Key: XUJNEKJLAYXESH-UHFFFAOYSA-N
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Description

Cysteine is a non-essential amino acid important for making protein, and for other metabolic functions . It’s found in beta-keratin, the main protein in nails, skin, and hair . Cysteine is important for making collagen and affects skin elasticity and texture . It is a crystalline amino acid, a component of nearly all proteins .


Synthesis Analysis

Cysteine biosynthesis is critically important as it is the first committed molecule in plant metabolism containing both sulphur and nitrogen . It is required for the production of an abundance of key metabolites in diverse pathways . Nutrients such as nitrate and sulphate act as signals; they trigger molecular mechanisms that modify biosynthetic pathways and thereby have a profound impact on metabolite fluxes .


Molecular Structure Analysis

Cysteine’s molecular formula is C3H7NO2S, and its structure consists of a carboxyl group (-COOH), an amino group (-NH2), and a unique thiol side chain (-SH) attached to a central carbon atom .


Chemical Reactions Analysis

Cysteine undergoes a variety of reactions. Much attention has focused on protecting the sulfhydryl group . Methylation of cysteine gives S-methylcysteine. Treatment with formaldehyde gives the thiazolidine thioproline . Cysteine forms a variety of coordination complexes upon treatment with metal ions .


Physical And Chemical Properties Analysis

Cysteine exists as a zwitterion . It has l chirality in the older d/l notation based on homology to d- and l-glyceraldehyde . In the newer R/S system of designating chirality, based on the atomic numbers of atoms near the asymmetric carbon, cysteine (and selenocysteine) have R chirality, because of the presence of sulfur (or selenium) as a second neighbor to the asymmetric carbon atom .

Scientific Research Applications

1. Proteomics and Biochemistry

Cysteine's reactivity is a focal point in proteomics. Its hyper-reactivity specifies a range of activities like nucleophilic and reductive catalysis and oxidative modification sites. This makes it crucial for discovering and characterizing functional cysteines in proteins (Weerapana et al., 2010).

2. Health and Nutrition

Cysteine's role in improving human health is highlighted through its usage in diet, nutritional supplements, and drugs. This role, however, is subject to ongoing debate due to varying evidence and lack of consensus among researchers (Clemente Plaza et al., 2018).

3. Industrial Applications

Cysteine is commercially significant in agriculture and food industries. Its production through engineered Escherichia coli, with enhanced sulfur conversion rates, makes it valuable in these sectors (Liu et al., 2019).

4. Development of Responsive Probes

Advances in developing Cys-responsive luminescence probes for Cys detection in biological systems are significant. These developments facilitate early disease diagnosis, treatment monitoring, and personalized diagnostics and therapies (Zhang et al., 2020).

5. Metabolism and Nutritional Implications

Cysteine plays an important role in cellular homeostasis as a precursor for various substances like protein, glutathione, and taurine. Its metabolism pathways are crucial for therapeutic and nutritional use (Yin et al., 2016).

6. Neurological Implications

Cysteine and its metabolites like homocysteic acid and cysteic acid show varied toxic responses in different human neuronal cell lines. This is particularly relevant in diseases like Alzheimer's and Parkinson's (Parsons et al., 1998).

7. Clinical and Nutritional Benefits

Cysteine-enriched protein supplements show potential in enhancing antioxidant status and improving outcomes in certain diseases. It plays a key role in metabolic pathways and can help fight chronic inflammation (McPherson & Hardy, 2011).

8. In Vivo Bioimaging Applications

Cysteine-modified nanoparticles and probes have been developed for in vivo bioimaging, exploiting its affinity for cells and biological roles. These advancements are significant for research and medical diagnostics (Wei et al., 2014).

9. Redox Biology and Chemistry

The unique reactivity of cysteine's thiol group plays a crucial role in redox signaling, being a sensor of oxidative and nitrosative stress in enzymes and transcriptional regulators (Poole et al., 2004).

10. Structural Biology

Cysteine's function significantly influences its conservation and degeneration in proteins. Its properties are determined not just by its chemical-physical traits but also by its reactivity and role in proteins (Marino & Gladyshev, 2010).

Safety And Hazards

Cysteine may be harmful if inhaled and may cause respiratory tract irritation . It is harmful if swallowed or absorbed through the skin . It may cause skin and eye irritation .

Future Directions

Cysteine plays an essential role in redox regulation of cellular status and protein function . This can enhance the comprehension of the role of cysteine in tumor biology which can help in the development of novel effective cancer therapies . The future of kinase-targeted therapeutics in cancer appears promising, and implementation of these strategies will help to achieve therapeutic advances and overcome treatment hindrances .

properties

IUPAC Name

(2R)-2-amino-3-sulfanylpropanoic acid
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InChI

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1
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InChI Key

XUJNEKJLAYXESH-REOHCLBHSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S
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Isomeric SMILES

C([C@@H](C(=O)O)N)S
Source PubChem
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Molecular Formula

C3H7NO2S
Record name cysteine
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Related CAS

62488-11-3, 7048-04-6 (Hydrochloride)
Record name Poly-L-cysteine
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Record name Cysteine [INN]
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DSSTOX Substance ID

DTXSID8022876
Record name L-Cysteine
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Molecular Weight

121.16 g/mol
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Physical Description

Colorless or white solid; [HSDB] Colorless crystalline solid; [Sigma-Aldrich MSDS], Solid, White crystals; Sulferous aroma
Record name Cysteine
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Solubility

Freely soluble in water, Freely soluble in alcohol, acetic acid, ammonia water; insoluble in ether, acetone, ethyl acetate, benzene, carbon disulfide, carbon tetrachloride, Water solubility (per g/100 g H2O): 28 g/100 mL of solution at 25 °C; 16 g/100 mL of solution at 20 °C, 277 mg/mL at 25 °C, Very soluble in water and acetic acid; Insoluble in ether, acetone and benzene, Soluble (in ethanol)
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Record name CYSTEINE
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Record name L-Cysteine
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Vapor Pressure

0.00000207 [mmHg]
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Mechanism of Action

Cysteine can usually be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available. Cysteine is typically synthesized in the human body when there is sufficient methionine available. Cysteine exhibits antioxidant properties and participates in redox reactions. Cysteine's antioxidant properties are typically expressed in the tripeptide glutathione, which occurs in humans as well as other organisms. Glutathione (GSH) typically requires biosynthesis from its constituent amino acids, cysteine, glycine, and glutamic acid, due to its limited systemic availability. Glutamic acid and glycine are readily available in the diets of most industrialized countries, but the availability of cysteine can be the limiting substrate. In human metabolism, cysteine is also involved in the generation of sulfide present in iron-sulfur clusters and nitrogenase by acting as a precursor. In a 1994 report released by five top cigarette companies, cysteine is one of the 599 additives to cigarettes. Its use or purpose, however, is unknown, like most cigarette additives. Its inclusion in cigarettes could offer two benefits: Acting as an expectorant, since smoking increases mucus production in the lungs; and increasing the beneficial antioxidant glutathione (which is diminished in smokers).
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Product Name

Cysteine

Color/Form

Colorless crystals, White crystals

CAS RN

52-90-4
Record name L-(+)-Cysteine
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Record name CYSTEINE
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Melting Point

260 °C decomposes, 220 °C
Record name Cysteine
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Record name L-Cysteine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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